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Compound of Interest

Compound Name: 3-Acetylyunaconitine

Cat. No.: B15588152 Get Quote

An In-depth Technical Guide to the Chemical Structure of 3-Acetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and analytical

methodologies related to the diterpenoid alkaloid, 3-Acetylyunaconitine. This compound

belongs to the complex family of aconitine-type alkaloids, which are of significant interest to

researchers due to their potent biological activities.

Chemical Identity and Structure
3-Acetylyunaconitine is a natural product isolated from the roots of Aconitum episcopale Levl.

[1]. It is a derivative of the more well-known alkaloid, yunaconitine. The structural modification

is the addition of an acetyl group at the C-3 position of the yunaconitine backbone.

The chemical structure of 3-Acetylyunaconitine is logically derived from its parent compound,

yunaconitine. The acetylation at the 3-position is the key distinguishing feature.
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Figure 1: Structural relationship between Yunaconitine and 3-Acetylyunaconitine.

Key Chemical Data
The primary identifiers and molecular properties of 3-Acetylyunaconitine are summarized in

the table below.

Identifier Value Reference

IUPAC Name Yunaconitine, 3-acetate N/A

CAS Number 80787-51-5 [1]

Molecular Formula C37H51NO12 [1]

Molecular Weight 701.80 g/mol [1]

Source
Roots of Aconitum episcopale

Levl.
[1]

Compound Type Diterpenoid Alkaloid [1]

Physicochemical and Spectroscopic Data
Detailed experimental physicochemical data for 3-Acetylyunaconitine, such as melting point

and optical rotation, are not readily available in the public domain. Similarly, while its ¹³C NMR

spectrum has been recorded, the specific chemical shift data is not published in readily

accessible sources[1].

For reference, the table below provides the ¹³C NMR chemical shifts for the structurally similar

and well-characterized parent alkaloid, Aconitine. This serves as a representative example for

the aconitane skeleton.

Reference ¹³C NMR Data: Aconitine
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Carbon No.
Chemical Shift (δ,
ppm)

Carbon No.
Chemical Shift (δ,
ppm)

1 83.8 18 79.0

2 42.5 19 53.5

3 72.0 20 49.2

4 43.3 N-CH₂ 49.2

5 48.5 CH₃ 13.2

6 82.8 1-OCH₃ 56.2

7 45.1 6-OCH₃ 59.1

8 74.5 16-OCH₃ 58.0

9 47.0 18-OCH₃ 50.2

10 40.1 8-OAc C=O 172.1

11 50.2 8-OAc CH₃ 21.5

12 35.8 14-OBz C=O 166.8

13 75.1 14-OBz C-1 130.4

14 79.0 14-OBz C-2 129.5

15 78.2 14-OBz C-3 128.4

16 91.2 14-OBz C-4 133.0

17 61.5

Data sourced from

Pelletier, S.W., &

Djarmati, Z. (1976). J.

Am. Chem. Soc. 98,

2626.[2]
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The isolation and structural characterization of 3-Acetylyunaconitine from its natural source

involves a multi-step process. The following protocols are representative of the methodologies

employed for this class of compounds.

Isolation and Purification Workflow
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Figure 2: General workflow for the isolation and structural elucidation of 3-
Acetylyunaconitine.

Detailed Methodologies
A. Extraction and Isolation:

Preparation: Air-dried and powdered roots of Aconitum episcopale are used as the starting

material.

Extraction: The powder is typically extracted exhaustively with an organic solvent like

methanol or ethanol at room temperature or under reflux.

Acid-Base Partitioning: The resulting crude extract is concentrated under vacuum. The

residue is then suspended in an acidic aqueous solution (e.g., 2% H₂SO₄) and filtered. The

acidic solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and

acidic compounds. The aqueous layer is then made alkaline (e.g., with NH₄OH to pH 9-10)

and extracted with a solvent like chloroform or dichloromethane to yield the crude alkaloid

fraction.

Chromatographic Purification: The crude alkaloid mixture is subjected to chromatographic

separation. Techniques such as pH-zone-refining counter-current chromatography or

repeated column chromatography on silica gel or alumina are employed, using gradient

elution systems (e.g., petroleum ether/ethyl acetate/methanol/water mixtures) to isolate the

individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).

B. Structure Elucidation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with

electrospray ionization (ESI), is used to determine the exact mass of the purified compound.

This allows for the unambiguous determination of the molecular formula (C37H51NO12).

Fragmentation patterns observed in MS/MS can provide initial structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial

for complete structure determination.

¹H NMR: Provides information on the number and types of protons and their neighboring

environments.
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¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts

indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the

connectivity of the molecular framework. COSY (Correlation Spectroscopy) identifies

proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates

protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond

Correlation) reveals long-range (2-3 bond) correlations between protons and carbons,

which is vital for piecing together the complex, polycyclic aconitane skeleton. The structure

identification was first reported in Acta Chimica Sinica, 1981, 39(5):445-452[1].

Biological Activity
3-Acetylyunaconitine is commercially available for research purposes and is suggested for

use in studies involving signaling inhibitors and other pharmacological activities[1]. While

specific biological activity data for this compound is limited in published literature, the parent

class of aconitine alkaloids is known for potent neurotoxicity and cardiotoxicity, primarily

through modulation of voltage-gated sodium channels. Further research is required to

characterize the specific biological and pharmacological profile of 3-Acetylyunaconitine.

Conclusion
3-Acetylyunaconitine is a C-19 diterpenoid alkaloid with a complex polycyclic structure

derived from yunaconitine. Its definitive identification relies on a combination of

chromatographic isolation from Aconitum episcopale and comprehensive spectroscopic

analysis, particularly mass spectrometry and multi-dimensional NMR. While detailed

quantitative and biological data remain sparse, its structural relationship to other potent

aconitine-type alkaloids makes it a compound of interest for further pharmacological

investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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